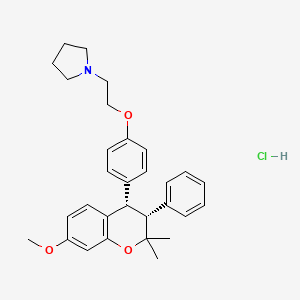

Ormeloxifene hydrochloride, cis-

Description

Historical Context of Non-Steroidal Selective Estrogen Receptor Modulator (SERM) Research

The journey of non-steroidal selective estrogen receptor modulators (SERMs) began in 1958 with the discovery of ethamoxytriphetol (B1671385) (MER-25), the first compound of its kind. nih.gov This breakthrough sparked interest in developing more potent derivatives, initially with a focus on contraception. nih.gov Early compounds like clomiphene and tamoxifen (B1202), however, were found to induce ovulation rather than prevent it, which dampened initial enthusiasm for their use as contraceptives. nih.gov Clomiphene was subsequently developed to treat subfertility in women. nih.govnih.gov

The antiestrogenic properties of these compounds made them logical candidates for treating estrogen-responsive breast cancer. nih.gov However, concerns about toxicity and limited commercial potential slowed their development for this purpose for nearly two decades. nih.gov A significant shift occurred in the 1970s when long-term adjuvant tamoxifen therapy was proposed for early-stage breast cancer, a move that revolutionized medical care and improved survival rates. nih.gov

The 1980s marked another pivotal moment with the re-evaluation of tamoxifen's toxicology. nih.gov Findings of its carcinogenic potential and a small but significant risk of endometrial cancer in postmenopausal women led to the conception of a new class of drugs: Selective Estrogen Receptor Modulators (SERMs). nih.gov This new paradigm aimed to develop compounds with tissue-specific estrogenic and anti-estrogenic effects, maximizing therapeutic benefits while minimizing adverse effects. nih.govyoutube.com The "ideal SERM" was envisioned to have anti-estrogenic effects on the breast and uterus, and estrogenic effects on bone to prevent osteoporosis, and on cholesterol to lower cardiovascular risk. nih.gov

This led to the development of second and third-generation SERMs. wikipedia.org Raloxifene (B1678788), originally a failed breast cancer drug known as keoxifene, was repurposed and became the first SERM approved for both the prevention of osteoporosis and breast cancer. nih.govnih.gov Other SERMs like lasofoxifene (B133805) and bazedoxifene (B195308) emerged from research into failed antifertility or breast cancer agents. nih.govduke.edu The development of these compounds was guided by the principle of "functional allostery," where the structure of the ligand determines the conformational shape of the estrogen receptor, leading to tissue-specific pharmacological responses. duke.edu

Academic Significance and Contemporary Research Focus on Ormeloxifene (B1196478) hydrochloride, cis-

Ormeloxifene, also known as centchroman, is a non-steroidal SERM developed at the Central Drug Research Institute (CDRI) in Lucknow, India. nih.gov It is structurally a triphenylethylene (B188826) derivative. oup.com Initially developed as a non-steroidal oral contraceptive, it has been marketed in India for over two decades. nih.govoup.comoup.com Its contraceptive action is primarily attributed to its ability to inhibit the implantation of the embryo by suppressing endometrial proliferation. nih.govdrugbank.com

The academic significance of ormeloxifene extends beyond its contraceptive use. Its unique profile of exhibiting anti-estrogenic activity in the uterus and breast, while having estrogenic effects on bone, the central nervous system, and the cardiovascular system, has made it a subject of extensive research. drugbank.compatsnap.com This tissue-specific action minimizes the side effects commonly associated with hormonal contraceptives. patsnap.com

Contemporary research is heavily focused on the anti-cancer potential of ormeloxifene. nih.gov Studies have demonstrated its potent anti-cancer activities in various cancers, including breast, head and neck, and chronic myeloid leukemia. nih.gov Its ability to inhibit rapid cell proliferation, coupled with its favorable bioavailability and safety profile, makes it a promising candidate for drug repurposing in cancer therapy. nih.gov Research has shown that ormeloxifene can induce apoptosis (programmed cell death) in cancer cells through various molecular pathways. nih.gov

Furthermore, ormeloxifene is being investigated for its potential in treating other conditions such as dysfunctional uterine bleeding, endometriosis, and osteoporosis. drugbank.compracto.comijrcog.org Clinical studies have shown its effectiveness in managing menorrhagia (heavy menstrual bleeding). nih.govnih.gov The long half-life of ormeloxifene allows for a convenient weekly dosing schedule. nih.govpatsnap.com

Current research also delves into the chiral separation of its d- and l-isomers, as the commercially available form is a racemic mixture. oup.comoup.com Understanding the distinct pharmacological properties of each enantiomer could lead to the development of more targeted and effective therapies. oup.com

Interactive Data Table: Properties of Ormeloxifene hydrochloride, cis-

| Property | Value | Source |

| Molecular Weight | 493.5 Da | nih.gov |

| Melting Point | 165–166°C | nih.gov |

| Solubility | Soluble in chloroform, acetone (B3395972), methanol (B129727), and ethanol; almost insoluble in water. | nih.gov |

| Log P Value | 7.04 | oup.com |

| pKa | 2.1 | oup.com |

| Half-life | ~165 hours | drugbank.com |

Interactive Data Table: Research Findings on Ormeloxifene hydrochloride, cis-

| Research Area | Key Findings | Source |

| Contraception | Inhibits embryonic implantation by suppressing endometrial proliferation. | nih.govdrugbank.com |

| Oncology | Potent anti-cancer activities in breast, head and neck, and chronic myeloid leukemia cells. nih.gov Induces apoptosis in cancer cells. nih.gov | nih.gov |

| Gynecology | Effective in managing dysfunctional uterine bleeding and menorrhagia. ijrcog.orgnih.govnih.gov | ijrcog.orgnih.govnih.gov |

| Pharmacokinetics | Rapidly metabolized in the liver; primary active metabolite is 7-desmethylated ormeloxifene. Excreted mainly through feces. | nih.govdrugbank.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[2-[4-[(3R,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO3.ClH/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31;/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3;1H/t28-,29-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGUGBSQWQXLHB-OCPPCWRMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51423-19-9 | |

| Record name | Ormeloxifene hydrochloride, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051423199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORMELOXIFENE HYDROCHLORIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFJ9VA7B3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Ormeloxifene Hydrochloride, Cis

Estrogen Receptor Modulation and Tissue Selectivity

Ormeloxifene's primary mechanism of action involves the modulation of estrogen receptors (ERs), which are key mediators of estrogen signaling. nih.govpatsnap.com It exhibits tissue-selective effects, acting as an antagonist in the uterus and breast while displaying agonist activity in other tissues like bone. nih.govnih.govdrugbank.comijrcog.orgresearchgate.net This tissue specificity is crucial to its therapeutic profile, allowing for targeted effects while minimizing unwanted side effects. For instance, its anti-estrogenic action in the endometrium forms the basis of its contraceptive and therapeutic effects in dysfunctional uterine bleeding. patsnap.comjsafog.com

Differential Binding and Ligand Activity at Estrogen Receptors Alpha (ERα) and Beta (ERβ)

Ormeloxifene (B1196478) interacts with both major estrogen receptor subtypes, ERα and ERβ, but with differing affinities and functional outcomes. nih.govnih.gov Research indicates that ormeloxifene displays a higher binding affinity for ERα compared to ERβ. nih.govnih.gov One study reported its relative binding affinity for ERα to be 8.8% and for ERβ to be 3%, with corresponding Ki values of 250 nM for ERα and 750 nM for ERβ, indicating a stronger interaction with ERα. nih.gov This preferential binding to ERα is significant, as the two receptor subtypes often have opposing effects on cellular processes like proliferation and apoptosis. nih.gov In many breast cancers, for example, ERα is overexpressed and drives proliferation, while ERβ may counteract these effects. nih.gov

The binding of ormeloxifene to these receptors is a complex process influenced by the specific ligand and the cellular context. The resulting conformational changes in the receptor dictate whether it will recruit co-activators or co-repressors, leading to either agonistic or antagonistic activity. The differential expression levels of ERα and ERβ in various tissues contribute to ormeloxifene's tissue-selective actions. nih.govnih.gov

| Receptor Subtype | Relative Binding Affinity (%) | Ki (nM) |

| Estrogen Receptor α (ERα) | 8.8 | 250 |

| Estrogen Receptor β (ERβ) | 3 | 750 |

Transcriptional Regulation and Gene Expression Modulation

Upon binding to estrogen receptors, ormeloxifene influences the transcription of target genes. nih.govnih.gov This regulation occurs through the classical genomic pathway, where the ligand-bound ER dimerizes and translocates to the nucleus. nih.gov There, it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their expression. nih.gov Ormeloxifene has been shown to promote the formation of ER-ERE complexes. nih.gov

However, the transcriptional outcome depends on the specific cellular context and the conformation adopted by the ER upon ligand binding. For instance, in certain settings, ormeloxifene can act as an estrogen agonist at the transcriptional level, while its hydroxy metabolite can act as a potent antiestrogen. nih.gov

Beyond the classical ERE-mediated pathway, ormeloxifene can also modulate gene expression through non-classical pathways, such as by influencing the activity of other transcription factors like AP-1. nih.gov Studies have shown that ormeloxifene can reduce estradiol-induced AP-1 DNA binding, and its active metabolite, 7-hydroxy ormeloxifene, is a potent antagonist at AP-1 sites. nih.gov This modulation of AP-1 activity can lead to the downregulation of genes involved in cell proliferation, such as IGF-1. nih.govnih.gov

Estrogen Receptor-Independent Signaling Pathways

In addition to its effects on estrogen receptors, ormeloxifene also modulates a variety of signaling pathways that are independent of ER status. nih.govresearchgate.net This aspect of its mechanism is particularly relevant to its anti-cancer properties, as it can induce cell death and inhibit proliferation in cancer cells that may not express estrogen receptors. nih.gov

Modulation of Cellular Proliferation and Apoptosis Pathways (e.g., Caspase, Mitochondrial-Dependent Mechanisms)

Ormeloxifene has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.gov This process is often mediated through the intrinsic, or mitochondrial-dependent, pathway of apoptosis. nih.govnih.gov Key events in this pathway include the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors. nih.gov

The induction of apoptosis by ormeloxifene is frequently associated with the activation of caspases, a family of proteases that execute the apoptotic program. nih.govnih.gov Specifically, the activation of caspase-3, a key executioner caspase, has been observed following ormeloxifene treatment. nih.gov This leads to the cleavage of critical cellular substrates, such as PARP, ultimately resulting in cell death. nih.gov

Influence on Cell Cycle Regulatory Proteins (e.g., p21, p27, Cyclins, CDKs)

The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. nih.govmdpi.com Ormeloxifene has been shown to interfere with cell cycle progression, often causing an arrest in the G0/G1 phase. nih.govresearchgate.net This effect is achieved by modulating the expression and activity of key cell cycle regulatory proteins. researchgate.net

Studies have revealed that ormeloxifene can increase the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27. researchgate.netnih.gov These proteins act as brakes on the cell cycle by inhibiting the activity of cyclin-CDK complexes, which are essential for driving the cell through different phases. nih.govnih.gov Conversely, ormeloxifene has been found to decrease the expression of proteins that promote cell cycle progression, such as Cyclin E and its partner kinase, CDK2. researchgate.net

| Cell Cycle Regulatory Protein | Effect of Ormeloxifene |

| p21 | Increased expression |

| p27 | Increased expression |

| Cyclin E | Decreased expression |

| CDK2 | Decreased expression |

Impact on Kinase Signaling Cascades (e.g., AKT/mTOR, STAT3, ERK)

Ormeloxifene also exerts its effects by influencing critical intracellular signaling cascades that are often hyperactivated in cancer. nih.govresearchgate.net One of the key pathways targeted by ormeloxifene is the PI3K/AKT/mTOR pathway, a central regulator of cell growth, survival, and proliferation. nih.govresearchgate.netnih.gov Research has demonstrated that ormeloxifene can inhibit this pathway, leading to decreased cell viability. nih.govresearchgate.net

Furthermore, ormeloxifene has been shown to affect other important signaling pathways, including the STAT3 and ERK pathways. nih.govnih.gov The aberrant activation of these pathways is implicated in the development and progression of various cancers. nih.gov By modulating these kinase signaling cascades, ormeloxifene can interfere with multiple facets of cancer cell biology, contributing to its anti-proliferative and pro-apoptotic effects. nih.govnih.govresearchgate.net

Interaction with Wnt/β-Catenin Signaling Axis

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, and its aberrant activation is linked to the progression of various cancers, including cervical cancer. acs.orgnih.gov This pathway's dysregulation can promote cancer cell proliferation, invasion, migration, and metastasis. acs.orgnih.gov In the absence of a Wnt signal, a destruction complex phosphorylates β-catenin, targeting it for degradation. nih.gov When Wnt ligands bind to their receptors, this complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin. nih.gov In the nucleus, β-catenin interacts with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target genes involved in cell proliferation and survival. nih.govnih.gov

Recent research has identified β-catenin as a potential molecular target for therapeutic intervention in cancers driven by this pathway. acs.orgnih.gov Molecular modeling studies have explored the interaction between triphenylethylene (B188826) molecules like Ormeloxifene and β-catenin. acs.org These studies indicate that Ormeloxifene and its analogues can dock with β-catenin. acs.org Specifically, a brominated analogue of Ormeloxifene, Br-ORM, was shown to bind effectively to the active site of β-catenin. acs.orgnih.gov This interaction is thought to inhibit the Wnt/β-catenin signaling pathway, presenting a potential mechanism for its anti-cancer effects. acs.orgnih.gov The inhibition of this pathway is considered a promising strategy for suppressing tumor growth, angiogenesis, and metastasis in cancers where Wnt signaling is a significant factor. acs.org

Research Findings on Ormeloxifene Analogue and β-Catenin Interaction

| Compound | Target Protein | Binding Energy (ΔG) | Significance |

|---|---|---|---|

| Bromo-ormeloxifene (Br-ORM) | β-Catenin | -7.6 kcal/mol | Binds effectively to the active site, suggesting potential as a Wnt/β-catenin signaling inhibitor. acs.orgnih.gov |

Molecular Mechanisms Underlying Tissue-Specific Biological Responses

Ormeloxifene hydrochloride, cis- is classified as a selective estrogen receptor modulator (SERM), a compound that exhibits tissue-specific estrogenic (agonist) and anti-estrogenic (antagonist) activities. patsnap.comdrugbank.comwikipedia.org This dual action is the foundation of its unique biological effects, allowing it to produce desirable outcomes in certain tissues while avoiding unwanted effects in others. wikipedia.orgpatsnap.com The primary molecular target of Ormeloxifene is the estrogen receptor (ER), of which there are two main subtypes, ERα and ERβ. drugbank.comnih.gov Ormeloxifene interacts with both subtypes, showing a higher affinity for ERα. nih.gov

The tissue-specific responses to SERMs like Ormeloxifene are thought to be mediated by the distinct structural changes induced in the estrogen receptor upon ligand binding. nih.gov These conformational changes, in turn, affect the recruitment of various co-regulators (co-activators and co-repressors) to the receptor-DNA complex. nih.gov The specific set of co-regulators present in a given cell type dictates whether the transcriptional response will be agonistic or antagonistic.

The mechanism also involves cis-regulatory elements, which are regions of non-coding DNA that regulate the transcription of nearby genes. nih.govnih.gov Changes in these cis-regulatory elements can lead to tissue-specific gene expression. nih.gov It is believed that cis-regulatory changes are less likely to have widespread (pleiotropic) effects because they can modulate gene expression in a tissue-specific manner. nih.gov Therefore, the differential expression of genes in response to Ormeloxifene in various tissues is a result of the interplay between the specific conformation of the liganded ER and the unique cellular context of co-regulators and cis-regulatory landscapes in each tissue. nih.govnih.gov

Summary of Tissue-Specific Actions of Ormeloxifene

| Tissue | Effect | Primary Mechanism |

|---|---|---|

| Uterus (Endometrium) | Anti-estrogenic | Inhibits the proliferation of endometrial cells by blocking estrogen receptors, preventing the thickening of the uterine lining necessary for embryo implantation. patsnap.comdrugbank.com |

| Breast | Anti-estrogenic | Functions as an estrogen antagonist, which is the basis for its investigation in breast cancer treatment. patsnap.comnih.gov |

| Bone | Estrogenic | Acts as an estrogen agonist, which may help in maintaining bone density. patsnap.comwikipedia.orgpatsnap.com |

| Vagina | Estrogenic | Exerts an estrogenic effect on the vaginal epithelium, helping to maintain tissue health. patsnap.comdrugbank.com |

| Cardiovascular System | Estrogenic | Demonstrates estrogenic activity, which can be beneficial for cardiovascular health. drugbank.com |

| Central Nervous System | Estrogenic | Shows estrogenic effects in the central nervous system. drugbank.com |

Preclinical Pharmacological Profile of Ormeloxifene Hydrochloride, Cis

In Vitro Efficacy Studies

Antiproliferative and Pro-apoptotic Activities in Cancer Cell Lines

Ormeloxifene (B1196478) hydrochloride, cis- (ormeloxifene) has demonstrated significant antiproliferative and pro-apoptotic effects across a range of cancer cell lines. Research indicates that ormeloxifene can inhibit cell growth and induce programmed cell death in various cancer types, including those resistant to standard chemotherapeutic agents. nih.gov

In breast cancer , ormeloxifene has shown the ability to modulate both estrogen receptor (ER)-dependent and ER-independent pathways. nih.gov This dual action contributes to its anticancer activity. nih.gov For ovarian cancer , ormeloxifene has been reported to inhibit cell growth and induce apoptosis in both chemo-sensitive and chemo-resistant cell lines, such as the cisplatin-resistant A2780-CP and SKOV3 lines. nih.gov

Studies on head and neck squamous cell carcinoma (HNSCC) have shown that ormeloxifene effectively inhibits the growth of multiple HNSCC cell lines by inducing apoptosis through the activation of Caspase 3. nih.gov In the context of prostate cancer , ormeloxifene has been observed to inhibit the growth and metastatic potential of cancer cells. nih.gov It achieves this by inducing apoptosis and arresting the cell cycle in the G0-G1 phase through the modulation of cell-cycle regulatory proteins. nih.govsigmaaldrich.com

Furthermore, ormeloxifene has exhibited antiproliferative activity in chronic myeloid leukemia (CML) cell lines, including U937, HL60, and notably K562 cells. nih.gov In K562 cells, it was found to arrest the cell cycle in the G0-G1 phase and induce ERK-mediated apoptosis. nih.gov

Table 1: Effects of Ormeloxifene on Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Key Findings |

| Ovarian Cancer | A2780 (chemo-sensitive), A2780-CP and SKOV3 (chemo-resistant) | Inhibits cell growth and induces apoptosis. nih.gov |

| Prostate Cancer | PC3, DU145 | Inhibits growth, metastatic potential, and induces apoptosis; arrests cell cycle in G0-G1 phase. nih.govresearchgate.net |

| Head and Neck Squamous Cell Carcinoma | Multiple HNSCC cell lines | Induces apoptotic cell death through Caspase 3 activation. nih.gov |

| Chronic Myeloid Leukemia | U937, HL60, K562 | Induces a concentration-dependent increase in apoptosis and arrests the cell cycle in the G0-G1 phase. nih.gov |

Effects on Endometrial Receptivity Markers in Cell Models

Ormeloxifene has been shown to influence endometrial receptivity, a critical factor for successful embryo implantation. Studies have demonstrated that ormeloxifene can induce an asynchronous development between the embryo and the endometrium, which may lead to implantation failure. nih.gov

In cellular models, ormeloxifene treatment has been associated with a significant reduction in endometrial thickness and the density of pinopodes, which are surface epithelial projections considered to be markers of uterine receptivity. nih.gov It also causes a delay in the histological development of the endometrium. nih.gov

Furthermore, ormeloxifene treatment leads to an increase in epithelial estrogen receptor (ER) and progesterone (B1679170) receptor (PR) expression, while the expression of the epithelial β3-integrin subunit remains unaltered. nih.gov In contrast, a receptive endometrium in both fertile and infertile women is characterized by the appearance of fully developed pinopodes, downregulation of epithelial PR, and increased expression of the epithelial β3-integrin subunit. nih.gov Interestingly, the expression of leukemia inhibitory factor (LIF) and interleukin-6 (IL-6), two other important factors in implantation, remained unchanged after ormeloxifene treatment. nih.gov

More recent research has identified that ormeloxifene upregulates the expression of microRNA-140 (miR-140) in the rat uterus. nih.gov This upregulation of miR-140, in turn, targets and downregulates the insulin-like growth factor 1 receptor (IGF1R) and its downstream effectors, including integrin β3 and focal adhesion kinase (FAK), in endometrial epithelial and stromal cells. nih.gov This mechanism is suggested to be a key pathway through which ormeloxifene inhibits embryo implantation. nih.gov

Modulation of Bone Cell Activity

Ormeloxifene has demonstrated a protective effect on bone health by modulating the activity of bone cells, specifically osteoclasts and osteoblasts. This action is crucial in the context of estrogen-deficiency osteoporosis. nih.gov

In vitro studies using bone marrow cells from mice have shown that ormeloxifene significantly inhibits osteoclastogenesis, the process of osteoclast formation. nih.gov This is evidenced by a lower number of TRAP-positive osteoclasts in cultured bone marrow. nih.gov Furthermore, ormeloxifene was found to induce apoptosis (programmed cell death) in osteoclasts. nih.gov The inhibition of osteoclast formation and the induction of their apoptosis are key mechanisms for preventing bone resorption. nih.gov

The effects of ormeloxifene on bone cells appear to be mediated, at least in part, through the upregulation of transforming growth factor beta-3 (TGF-β3) expression. nih.gov TGF-β3 is a cytokine known to play a role in bone remodeling. nih.gov

In comparison to another selective estrogen receptor modulator (SERM), raloxifene (B1678788), ormeloxifene showed a different mechanism of action. While raloxifene also inhibited osteoclastogenesis, it did so at much lower concentrations but failed to induce osteoclast apoptosis at any of the tested concentrations. nih.gov This suggests that ormeloxifene's ability to induce osteoclast apoptosis is a distinct feature of its bone-protective effects. nih.gov

The communication between osteoblasts (bone-forming cells) and osteoclasts is a tightly regulated process essential for bone homeostasis. nih.gov This communication occurs through various pathways, including direct cell-cell contact and the secretion of signaling molecules. nih.gov While the direct effects of ormeloxifene on osteoblasts were not the primary focus of these specific studies, its ability to influence the osteoclast side of the remodeling equation highlights its potential as a bone-protective agent. nih.gov

Cardioprotective Signaling Pathways in Cellular Systems

While direct studies on ormeloxifene's effects on cardioprotective signaling pathways in cellular systems are not extensively detailed in the provided context, the broader understanding of cardioprotective mechanisms offers a framework for its potential actions. Key signaling pathways involved in protecting heart cells (cardiomyocytes) from stress and injury include those mediated by AMP-activated protein kinase (AMPK), PI3K/AKT, and the nuclear factor erythroid-2-related factor 2 (Nrf2). nih.govmdpi.com

The Nrf2 signaling pathway is a critical regulator of antioxidant enzyme expression, which helps protect cardiomyocytes against oxidative stress. nih.gov Activation of Nrf2 can increase the antioxidant potential of these cells. nih.gov

The AMPK signaling pathway is activated in response to cellular stress, such as energy depletion during ischemia. mdpi.com It helps to restore energy balance and exerts cardioprotective effects by inhibiting inflammatory pathways. mdpi.com

The PI3K/AKT pathway is involved in various cellular processes, including proliferation, inflammation, and protein synthesis. mdpi.com Activation of AKT can have cytoprotective effects in the context of ischemia/reperfusion injury. mdpi.com

Activated protein C (APC) is a natural anticoagulant with known cytoprotective and anti-inflammatory signaling activities. nih.gov It modulates downstream signaling networks, including the AMPK and PI3K/AKT pathways, when it binds to the endothelial protein C receptor (EPCR) and activates protease-activated receptor 1 (PAR1). mdpi.comnih.gov The cardioprotective effects of APC are a subject of ongoing research. nih.gov Although the direct interaction of ormeloxifene with these specific pathways is not explicitly stated, its nature as a selective estrogen receptor modulator (SERM) suggests it could potentially influence these signaling cascades, a hypothesis that warrants further investigation.

In Vivo Efficacy Studies in Animal Models

Tumor Growth Inhibition and Metastasis Modulation in Xenograft Models

Ormeloxifene has demonstrated significant efficacy in inhibiting tumor growth and modulating metastasis in various preclinical xenograft models of cancer.

In a prostate cancer xenograft mouse model, the administration of ormeloxifene resulted in a significant regression of prostate tumor growth. nih.govsigmaaldrich.com These effects were associated with the molecular changes observed in vitro, including the inhibition of the epithelial-to-mesenchymal transition (EMT) process and the Wnt/β-catenin signaling pathway. nih.govresearchgate.net

For ovarian cancer , ormeloxifene treatment has been shown to efficiently reduce tumor load and metastasis in a mouse model of cisplatin-resistant human ovarian cancer. nih.gov This suggests its potential as a therapeutic agent for chemo-resistant forms of the disease. nih.gov

In the context of cervical cancer , an orthotopic mouse model using the Caski cell line was developed to evaluate the anti-tumor efficacy of ormeloxifene and its nanoformulation (PLGA-ORM). dovepress.com Both free ormeloxifene and PLGA-ORM exhibited potent anti-tumor properties, with the nanoformulation showing improved inhibitory effects on tumor growth. dovepress.comuthsc.edu Immunohistochemical analysis of the excised tumors revealed that PLGA-ORM targets the oncogenic HPV E6 and E7 signaling pathways, which are critical drivers of proliferation in cervical cancer. dovepress.com

Table 2: In Vivo Efficacy of Ormeloxifene in Xenograft Models

| Cancer Type | Animal Model | Key Findings |

| Prostate Cancer | Xenograft mouse model | Significantly regressed prostate tumor growth. nih.govsigmaaldrich.com |

| Ovarian Cancer | Mouse model of cisplatin-resistant human ovarian cancer | Efficiently reduced tumor load and metastasis. nih.gov |

| Cervical Cancer | Orthotopic mouse model (Caski cells) | Inhibited tumor growth; nanoformulation (PLGA-ORM) showed improved efficacy. dovepress.comuthsc.edu |

Bone Density Preservation in Ovariectomized Animal Models

Ormeloxifene hydrochloride, a selective estrogen receptor modulator (SERM), has demonstrated significant efficacy in preserving bone density in ovariectomized (OVX) animal models, which are widely used to mimic postmenopausal osteoporosis. biocytogen.comnih.gov Studies in retired breeder female rats have shown that ormeloxifene effectively prevents the bone loss induced by ovariectomy. nih.gov This protective effect is comparable to that of ethinylestradiol and superior to that of raloxifene in certain parameters. nih.gov

The mechanism behind this bone-protective effect involves the inhibition of osteoclastogenesis, the process of osteoclast formation, and the induction of osteoclast apoptosis (programmed cell death). nih.gov In vitro studies using bone marrow cells from adult Balb/c mice have shown that ormeloxifene significantly inhibits the formation of TRAP-positive osteoclasts, a key marker of osteoclast differentiation. nih.gov This effect is nearly equivalent to that of estradiol-17β. nih.gov Furthermore, ormeloxifene has been observed to cause apoptosis of osteoclasts, a mechanism it shares with estradiol (B170435) but not with raloxifene. nih.gov

Additionally, ormeloxifene has been shown to up-regulate the expression of Transforming Growth Factor-beta 3 (TGF-β3) in the lumbar vertebrae of ovariectomized rats. nih.gov TGF-β3 is a crucial cytokine involved in bone remodeling. The prevention of the ovariectomy-induced decrease in bone mineral density (BMD), trabecular network of the proximal tibia, and calcium and phosphorus levels in the femur and tibia was more pronounced in ormeloxifene-treated rats compared to those treated with raloxifene. nih.gov

Table 1: Effect of Ormeloxifene on Bone Parameters in Ovariectomized Rats

| Parameter | Ovariectomized Control | Ormeloxifene-Treated | Reference |

|---|---|---|---|

| Bone Mineral Density (BMD) | Decreased | Significantly Prevented Decrease | nih.gov |

| Trabecular Network (Proximal Tibia) | Decreased | Significantly Prevented Decrease | nih.gov |

| Calcium Levels (Femur & Tibia) | Decreased | Significantly Prevented Decrease | nih.gov |

| Phosphorus Levels (Femur & Tibia) | Decreased | Significantly Prevented Decrease | nih.gov |

| TGF-β3 Expression (Lumbar Vertebrae) | Down-regulated | Prevention of Down-regulation | nih.gov |

| Osteoclastogenesis | Increased | Inhibited | nih.gov |

| Osteoclast Apoptosis | Decreased | Increased | nih.gov |

Amelioration of Pulmonary Hypertension Phenotypes in Rodent Models

Ormeloxifene has shown promise in ameliorating phenotypes of pulmonary hypertension (PH) in rodent models. nih.gov PH is a severe condition characterized by high blood pressure in the pulmonary arteries. nih.gov Preclinical studies have utilized models such as monocrotaline-induced PH and hypoxia-induced PH in rats to investigate the effects of ormeloxifene. nih.govfrontiersin.org

In a study using female (ovary-intact and ovariectomized) and male Sprague-Dawley rats, ormeloxifene treatment attenuated the effects of both hypoxia and monocrotaline. nih.gov The compound was found to improve pulmonary 17β-estradiol synthesis, which is known to have a protective effect in pulmonary hypertension. nih.gov Furthermore, ormeloxifene administration led to a decrease in cardiac hypertrophy and right ventricular remodeling induced by both hypoxia and monocrotaline. nih.gov

The underlying mechanisms for these beneficial effects appear to involve the modulation of several key pathways. Ormeloxifene was observed to alleviate inflammation and improve the NOX4/HO-1/Nrf2/PPARγ/PGC-1α axis, which is involved in oxidative stress and mitochondrial function. nih.gov In vitro studies on human pulmonary arterial smooth muscle cells (HPASMCs) and cardiomyocytes (H9C2) exposed to hypoxia further support these findings, showing that ormeloxifene can counteract the dysregulation of 17β-hydroxysteroid dehydrogenase (17β-HSD) 1 & 2 expressions. nih.gov

Table 2: Effects of Ormeloxifene in Rodent Models of Pulmonary Hypertension

| Parameter | Hypoxia/Monocrotaline Model | Ormeloxifene-Treated Model | Reference |

|---|---|---|---|

| Right Ventricular Pressure | Increased | Decreased | nih.gov |

| Cardiac Hypertrophy | Increased | Decreased | nih.gov |

| Right Ventricular Remodeling | Increased | Decreased | nih.gov |

| Pulmonary 17β-estradiol Synthesis | Decreased | Improved | nih.gov |

| Inflammation | Increased | Alleviated | nih.gov |

| Oxidative Stress Markers | Altered | Improved | nih.gov |

Uterine and Endometrial Responses in Preclinical Animal Models

Ormeloxifene exhibits a complex and tissue-selective effect on the uterus and endometrium in preclinical animal models. nih.govdrugbank.com As a SERM, it can act as both an estrogen agonist and antagonist depending on the target tissue. drugbank.com In the context of its contraceptive action, ormeloxifene's anti-estrogenic activity in the uterus is prominent. nih.govdrugbank.com

Studies in rats have shown that ormeloxifene inhibits endometrial receptivity and embryo implantation by counteracting the effects of nidatory estrogen. nih.gov This is achieved without significantly affecting the hypothalamo-pituitary-ovarian axis, follicle maturation, or ovulation. drugbank.com A key molecular mechanism identified is the upregulation of microRNA-140 (miR-140) in the rat uterus during the peri-implantation period. nih.gov This upregulation of miR-140 leads to the downregulation of its target, insulin-like growth factor 1 receptor (IGF1R), and its downstream effectors, including integrin β3 and focal adhesion kinase (FAK), which are crucial for embryo implantation. nih.gov

In female Sprague-Dawley rats, short-term administration of ormeloxifene did not produce significant uterotrophic effects, distinguishing it from classic estrogens. nih.govnih.gov However, it has been noted to cause a delay in the proliferation of the endometrium, leading to asynchrony between the embryo and the endometrium, which contributes to its contraceptive efficacy. researchgate.net

Table 3: Uterine and Endometrial Responses to Ormeloxifene in Rats

| Parameter | Effect of Ormeloxifene | Mechanism | Reference |

|---|---|---|---|

| Endometrial Receptivity | Inhibited | Counteracts nidatory estrogen | nih.govdrugbank.com |

| Embryo Implantation | Inhibited | Upregulation of miR-140, downregulation of IGF1R | nih.gov |

| Endometrial Thickness | Reduced | Anti-estrogenic effect | ijrcog.org |

| Uterine Weight | Less uterotrophic compared to estrogens | Selective estrogen receptor modulation | nih.gov |

| Endometrial Proliferation | Delayed | Asynchrony with embryo development | researchgate.net |

Preclinical Toxicological Assessment in Animal Models

Preclinical toxicological studies are essential to determine the safety profile of a compound before it can be considered for human use. pacificbiolabs.com For ormeloxifene, preclinical animal toxicology studies have been performed in rodent models, primarily in rats and mice. nih.govnih.gov

Acute toxicity studies in NMRI mice and Wistar rats have been conducted. nih.gov Following oral administration, the observed clinical signs at lower doses were related to the pharmacological properties of the compound, such as sedation and decreased locomotor activity. nih.gov At higher doses, more pronounced effects like ataxia and catalepsy were observed. nih.gov

In short-term repeated-dose studies in female Sprague-Dawley rats, ormeloxifene administered for up to 30 days did not show significant effects on systemic hemodynamic parameters. nih.gov There were also no significant alterations in the coagulation profile in rats treated for 30 days. nih.gov However, an increase in the amplitude of the R wave in the electrocardiogram (ECG) was noted in rats treated with a higher dose for 30 days, suggesting that long-term studies are needed for a comprehensive cardiovascular safety assessment. nih.gov It is important to note that the absence of significant findings in short-term studies does not rule out potential toxicity with chronic administration. nih.gov

Table 4: Summary of Preclinical Toxicological Findings for Ormeloxifene

| Study Type | Animal Model | Observed Effects | Reference |

|---|---|---|---|

| Acute Oral Toxicity | NMRI Mice, Wistar Rats | Low doses: Sedation, decreased locomotor activity. High doses: Ataxia, catalepsy. | nih.gov |

| Short-term Repeated Dose (up to 30 days) | Sprague-Dawley Rats | No significant effect on hemodynamic parameters or coagulation profile. Increased R wave amplitude in ECG at higher doses. | nih.gov |

Structure Activity Relationship Sar Studies of Ormeloxifene Hydrochloride, Cis

Elucidation of Key Structural Motifs for Estrogen Receptor Binding

The binding of ormeloxifene (B1196478) to estrogen receptors is a critical first step in its mechanism of action. Several structural components are essential for this interaction. Ormeloxifene's structure, characterized by three aromatic rings held in a rigid three-dimensional conformation by a central chroman ring, is a key feature for its activity. taylorandfrancis.com

The core structure of ormeloxifene, a triphenylethylene (B188826), is fundamental for its interaction with the estrogen receptor. nih.govnih.gov This scaffold allows the molecule to fit into the ligand-binding pocket of the ER. The presence of a basic ether side chain is a common feature among many SERMs and is crucial for their antagonistic activity in certain tissues. This side chain is thought to interact with specific amino acid residues in the ER, leading to a conformational change that differs from that induced by estradiol (B170435). nih.gov

Impact of Stereochemistry on Biological Activity (cis- vs. trans- isomers, D- vs. L-enantiomers)

Stereochemistry plays a pivotal role in the biological activity of ormeloxifene, influencing its binding to estrogen receptors and its subsequent agonist or antagonist effects. libretexts.orgmdpi.com The commercially available ormeloxifene is a racemic mixture of the d- and l-enantiomers of the trans-isomer. drugbank.com However, the cis- and trans-isomers exhibit different biological profiles.

The spatial arrangement of the phenyl rings and the basic ether side chain is critical for how the molecule orients itself within the ligand-binding pocket of the estrogen receptor. This orientation determines the conformational changes induced in the receptor, which in turn dictates the recruitment of co-activators or co-repressors, leading to tissue-specific gene regulation. nih.govresearchgate.net

Studies have shown that the different stereoisomers of ormeloxifene can have varying degrees of estrogenic and antiestrogenic activity. For instance, levormeloxifene (B1675178), the l-isomer of trans-ormeloxifene, was evaluated for preventing atherosclerosis and reducing bone turnover, but its development was halted. drugbank.com The d- and l-enantiomers of ormeloxifene have been shown to have different binding affinities for the estrogen receptors. nih.gov Specifically, d,l-ormeloxifene demonstrates more selectivity and higher affinity for ERα than for ERβ. nih.gov

The cis- and trans-isomers also differ in their biological effects. The subtle differences in the three-dimensional structure between the cis- and trans-isomers can lead to significant differences in their interaction with the ER and, consequently, their pharmacological profiles.

Design Principles for Modulating Tissue Selectivity

The tissue selectivity of ormeloxifene, a hallmark of SERMs, is a result of its ability to induce different estrogen receptor conformations in various target tissues. drugbank.compatsnap.com This leads to differential gene expression, resulting in estrogenic effects in some tissues (like bone and the cardiovascular system) and anti-estrogenic effects in others (such as the uterus and breast). drugbank.compatsnap.comijrcog.org

The design principles for modulating this tissue selectivity are rooted in the specific structural features of the ormeloxifene molecule. The orientation of the basic side chain relative to the core structure is a key determinant of uterine activity. researchgate.net A low-energy conformational preference that results in an orthogonal orientation of this side chain with respect to the main plane of the molecule is thought to be responsible for the lack of uterine stimulation seen with some SERMs. researchgate.net

Furthermore, the nature of the substituents on the phenyl rings and the pyrrolidine (B122466) ring of the side chain can be modified to fine-tune the tissue-specific agonist/antagonist balance. These modifications can alter the binding affinity for ER subtypes and influence the interaction with tissue-specific co-regulatory proteins. The goal in designing new SERMs is to optimize this balance to achieve the desired therapeutic effect while minimizing unwanted side effects.

Development of Novel Analogues and Derivatives (e.g., brominated ormeloxifene)

The development of novel analogues and derivatives of ormeloxifene aims to enhance its therapeutic properties, such as improving efficacy, increasing tissue selectivity, or exploring new therapeutic applications. nih.gov One such example is the synthesis of brominated ormeloxifene (Br-ORM). nih.govacs.org

Molecular modeling studies have suggested that Br-ORM binds more effectively to certain molecular targets, such as β-catenin, compared to the parent ormeloxifene. nih.govacs.org This enhanced binding is associated with a lower energy requirement, indicating a more stable interaction. nih.govacs.org In preclinical studies, Br-ORM has demonstrated potent anticancer activity, particularly in cervical cancer models. nih.govacs.org It has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest. nih.gov Mechanistically, Br-ORM has been found to target key signaling pathways involved in cancer progression, such as the Wnt/β-catenin pathway. nih.govacs.org

The synthesis of such analogues involves chemical modifications to the core ormeloxifene structure. These modifications can include the introduction of different functional groups, such as halogens (like bromine), or altering the side chains. The aim is to create new chemical entities with improved pharmacological profiles.

Synthetic Methodologies and Chemical Derivatization of Ormeloxifene Hydrochloride, Cis

Conventional Synthetic Routes and Methodological Advancements

The synthesis of ormeloxifene (B1196478) has been approached through several conventional routes, with notable advancements aimed at improving efficiency and yield. The foundational methods were largely developed by the Central Drug Research Institute (CDRI) in India.

One of the primary early routes involves a multi-step process beginning with the Pechmann reaction of 2,4-dihydroxybenzaldehyde (B120756) and phenylacetic acid. acs.orgjocpr.com This is followed by methylation, a Grignard reaction, and subsequent condensation to form the core chroman structure. acs.orgjocpr.com

A key conventional pathway can be summarized as follows nih.gov:

Grignard Reaction : A Grignard reaction is performed on cis-3-phenyl-4-p-acetoxyphenyl-7-methoxy-3,4-dihydrocoumarin using methylmagnesium iodide in tetrahydrofuran (B95107) (THF). This step yields erythro-2-methyl-3-phenyl-4-(p-hydroxyphenyl)-4-(2-hydroxy-4-methoxyphenyl)-butan-2-ol.

Cyclization : The resulting butanol derivative undergoes cyclization with polyphosphoric acid (PPA) at elevated temperatures (75–80°C) to produce cis-2,2-dimethyl-3-phenyl-4-p-hydroxyphenyl-7-methoxychroman.

Etherification : The phenolic hydroxyl group is then etherified.

Isomerization : Finally, isomerization of the cis-compound using n-butyl lithium in dimethyl sulfoxide (B87167) (DMSO) yields the desired trans-isomer, which is then converted to the hydrochloride salt. nih.gov

Methodological advancements have focused on creating more efficient routes and synthesizing novel derivatives. For instance, the synthesis of a brominated analog, Br-ORM, demonstrates the adaptability of the core synthesis for creating new chemical entities with potentially enhanced biological activities. acs.orgnih.gov This synthesis also follows a multi-step pathway involving hydrolysis, alkylation, a Grignard reaction, intramolecular dehydration, and hydroarylation before final condensation. acs.orgnih.gov

Another reported synthetic approach starts with phenylacetic acid and acetone (B3395972) in the presence of isopropyl magnesium chloride to form 3-methyl-2-phenyl-but-2-enoic acid. jocpr.com This intermediate is then condensed with resorcinol (B1680541) monomethyl ether using PPA to yield a chroman-4-one derivative, which serves as a crucial building block for the final product. jocpr.com

Chiral Synthesis and Enantiomeric Resolution Techniques

Ormeloxifene is a chiral molecule, and the commercially available drug is a racemic mixture of its d- and l-enantiomers. oup.com The separation and analysis of these enantiomers are crucial, as different enantiomers can have distinct pharmacological properties. oup.com While direct asymmetric synthesis to produce a single enantiomer is a major goal in pharmaceutical chemistry, much of the focus for ormeloxifene has been on the resolution of the racemic mixture. nih.govtaylorandfrancis.comresearchgate.netyoutube.com

Several techniques have been successfully employed for the chiral resolution of ormeloxifene:

Diastereomeric Salt Formation : This classical resolution method involves reacting the racemic ormeloxifene with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization. wikipedia.orgresearchgate.netconsensus.app For ormeloxifene, the use of di-p-toluoyl tartrate salts has been reported to successfully resolve the d- and l-enantiomers. oup.com

Enzymatic Resolution : Biocatalytic methods offer a green and highly selective alternative. Immobilized Candida rugosa lipase (B570770) has been used for the kinetic resolution of ormeloxifene racemates, affording a phenolic product with high enantiomeric excess that can be converted to l-ormeloxifene. oup.com

Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. A validated isocratic HPLC method has been developed for the baseline separation of d- and l-ormeloxifene hydrochloride using a Lux 5µ cellulose-1 column. oup.com

Capillary Electrophoresis (CE) : Chiral selectors can be used in the buffer system of CE to achieve enantiomeric separation. Sulfated beta-cyclodextrins have been effectively used as chiral selectors for the resolution of ormeloxifene enantiomers. oup.com

Process Chemistry Improvements and Optimization

Further process optimization has been described in a patent detailing an improved process for preparing trans-3,4-diarylchromans. google.com A significant advantage of this invention is the direct formation of the desired trans-isomer via hydroarylation of a 2,2-dimethyl-3-phenyl chromene with phenol (B47542) in the presence of a Lewis acid like aluminum chloride. google.com This method circumvents the need for the isomerization of a cis-diarylchroman intermediate, which in other processes requires reagents like butyl-lithium or potassium hydroxide (B78521) in DMSO. nih.govgoogle.com This direct synthesis of the trans-precursor represents a substantial process improvement, making the industrial scale-up more commercially viable and free from certain hazardous transformations. google.com

Synthesis of Metabolites and Impurities for Reference Standards

The synthesis and characterization of metabolites and impurities are critical for pharmaceutical development, quality control, and regulatory filings. synzeal.com For ormeloxifene, several related compounds have been identified and synthesized to serve as reference standards.

The major metabolite of levormeloxifene (B1675178) (the l-enantiomer (B50610) of ormeloxifene) is norlevormeloxifene, which is the 7-desmethyl metabolite. nih.gov Studies on the metabolism of levormeloxifene have shown that this compound, along with unchanged drug, accounts for a significant portion of the excreted radioactivity. nih.gov Other identified metabolites include monohydroxylated species and a pyrrolidinone ring-opened metabolite. nih.gov The synthesis of these compounds, often on a small scale, is essential for their use in pharmacokinetic and toxicological studies.

Pharmaceutical reference standard suppliers offer a range of ormeloxifene impurities, indicating that synthetic routes for these specific molecules have been developed. These are crucial for analytical method development and validation, ensuring the purity and quality of the final drug product. synzeal.comcleanchemlab.com

Preclinical Pharmacokinetics and Metabolism of Ormeloxifene Hydrochloride, Cis

Absorption and Distribution Studies in Animal Models

Following oral administration in animal models such as the Sprague-Dawley rat, ormeloxifene (B1196478) is absorbed from the gastrointestinal tract and undergoes wide distribution into various tissues. nih.govpsu.eduresearchgate.net Studies using radiolabeled levormeloxifene (B1675178) (the active l-isomer of ormeloxifene) demonstrated that peak concentrations of radioactivity in tissues were generally observed 4 hours after administration. nih.govpsu.eduresearchgate.net

High concentrations of the parent drug and its primary active metabolite, 7-desmethyl ormeloxifene, are found in well-perfused organs, including the liver, lungs, and spleen, as well as in the uterus and adipose tissues. nih.govnih.gov Notably, the concentration of ormeloxifene and its metabolite is consistently higher in tissues compared to plasma. nih.gov

Pharmacokinetic analyses in rats have detailed key parameters following oral administration. The plasma concentration typically reaches its maximum (Cmax) at approximately 6 hours post-dose, and the elimination half-life is long, estimated at 24 hours. nih.govpsu.eduresearchgate.net

Pharmacokinetic Parameters of Levormeloxifene in Sprague-Dawley Rats

| Parameter | Value | Species/Model |

|---|---|---|

| Time to Peak Tissue Concentration | ~4 hours | Sprague-Dawley Rat |

| Time to Peak Plasma Concentration (Tmax) | ~6 hours | Sprague-Dawley Rat |

| Elimination Half-life (t½) | ~24 hours | Sprague-Dawley Rat |

| Primary Tissues of Distribution | Intestine, Liver, Lung, Kidney, Spleen, Pancreas, Adrenals, Ovary | Sprague-Dawley Rat |

Metabolic Pathways and Enzyme Systems Involved in Biotransformation

The liver is a primary site for the metabolism of orally administered ormeloxifene. nih.gov The biotransformation process involves an initial Phase I metabolic reaction, followed by Phase II conjugation. The primary metabolic pathway is the demethylation of the methoxy (B1213986) group at the 7-position of the chroman ring. nih.govpsu.edu

While the involvement of the cytochrome P450 (CYP) enzyme system is suggested by drug-drug interaction studies with known enzyme inducers and inhibitors, the specific CYP isoforms responsible for the metabolism of ormeloxifene have not been fully elucidated in the available literature. nih.gov Following the initial demethylation, the resulting primary metabolite undergoes Phase II metabolism, specifically glucuronidation, to form glucuronide conjugates that are then excreted into the bile. nih.govpsu.eduresearchgate.net

The principal and pharmacologically active metabolite of ormeloxifene is 7-desmethyl ormeloxifene, also known as norlevormeloxifene or 7-DMO. nih.govnih.gov In animal studies, this metabolite is formed rapidly, appearing within one hour of administration and reaching peak concentrations between 8 and 24 hours. nih.gov

In addition to the major metabolite, other minor metabolites have been identified in the feces of rats. These include:

Two different monohydroxylevormeloxifene species

A metabolite formed by the opening of the pyrrolidinone ring

Desmethylnorlevormeloxifene nih.gov

Specific data on the in vitro metabolic stability of ormeloxifene from assays using liver microsomes or hepatocytes, which are used to determine parameters like intrinsic clearance and metabolic half-life, are not extensively detailed in the reviewed scientific literature. However, studies on plasma samples from rats have assessed the stability of the compound during storage and handling. These experiments showed that both ormeloxifene and its active metabolite, 7-desmethyl ormeloxifene, were stable in rat plasma for at least 30 days when stored at -80°C and also remained stable through three freeze-thaw cycles, ensuring the reliability of bioanalytical measurements. nih.gov The in vivo metabolite profiling in rats has successfully identified the primary metabolic products excreted from the body. nih.gov

Elimination and Excretion Mechanisms in Preclinical Species

Preclinical studies have established that the primary route of elimination for ormeloxifene and its metabolites is through the feces. nih.govnih.gov In a study with Sprague-Dawley rats, fecal excretion accounted for approximately 96% of the administered radioactive dose over 168 hours, while urinary excretion was minimal, at about 1%. psu.edu

The compound and its metabolites are significantly excreted into the bile, which points to the occurrence of enterohepatic recirculation. nih.govpsu.edu In studies using bile-duct-cannulated rats, between 16% and 33% of the administered dose was recovered in the bile within the first 24 hours. psu.edu A portion of the parent compound is also excreted unchanged, accounting for about 6% to 12% of the total excreted dose in rats. nih.gov

Preclinical Drug-Drug Interaction Studies and Pharmacokinetic Modulation

The potential for drug-drug interactions with ormeloxifene has been investigated in preclinical rat models. These studies are important given that the compound is intended for long-term use.

One study in female Sprague-Dawley rats assessed the impact of several commonly used drugs on the pharmacokinetic profile of ormeloxifene. Pharmacokinetic interactions were observed with ibuprofen, haloperidol, and tetracycline (B611298). Notably, co-administration of tetracycline was found to reduce the bioavailability of both ormeloxifene and its active metabolite by increasing their excretion via bile and feces. This interaction also interfered with the contraceptive efficacy of ormeloxifene in the rat model. mdpi.com Another study involving the antidepressant sertraline (B1200038) was used to validate an analytical method for evaluating drug-drug interactions in rats. nih.gov

Summary of Preclinical Drug-Drug Interaction Studies with Ormeloxifene in Rats

| Interacting Drug | Animal Model | Observed Pharmacokinetic Effect | Reference |

|---|---|---|---|

| Ibuprofen | Sprague-Dawley Rat | Pharmacokinetic interaction observed | mdpi.com |

| Haloperidol | Sprague-Dawley Rat | Pharmacokinetic interaction observed | mdpi.com |

| Tetracycline | Sprague-Dawley Rat | Reduced bioavailability of ormeloxifene and its active metabolite; increased excretion | mdpi.com |

| Pyrimethamine | Sprague-Dawley Rat | Increased volume of distribution of ormeloxifene; no effect on contraceptive efficacy | researchgate.net |

| Arteether | Sprague-Dawley Rat | No significant effect on pharmacokinetic parameters | researchgate.net |

Analytical Methodologies for Research and Development of Ormeloxifene Hydrochloride, Cis

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

High-performance liquid chromatography (HPLC) is a cornerstone for assessing the purity of ormeloxifene (B1196478) hydrochloride, cis-. heraldopenaccess.us Specifically, reversed-phase HPLC (RP-HPLC) methods have been extensively developed and validated for this purpose. researchgate.netsierrajournals.com

Chiral HPLC is essential for the separation and quantification of the d- and l-isomers of ormeloxifene. nih.govoup.com The enantiomeric excess is a critical quality attribute, as the different isomers can exhibit distinct pharmacological activities. One validated isocratic HPLC method utilizes a Lux 5µ cellulose-1 chiral column with a mobile phase of hexane, isopropanol, methanol (B129727), and triethylamine (B128534) (90:10:1:0.5) to achieve baseline separation of the d- and l-isomers. nih.govoup.comoup.com Another novel enantioselective RP-HPLC method employs a ChiraDEX HR column with a gradient elution of ammonium (B1175870) acetate (B1210297) and methanol. scispace.com

Method Development and Validation Parameters

The development and validation of these chromatographic methods are performed in accordance with International Council on Harmonisation (ICH) guidelines. sierrajournals.comresearchgate.netsierrajournals.com Key validation parameters include:

Linearity: The methods demonstrate a linear response across a range of concentrations. For instance, one RP-HPLC method showed linearity for ormeloxifene in the range of 30-90 µg/mL with a correlation coefficient of 0.9999. researchgate.netjopcr.comjopcr.com Another method was linear in the 2-12 µg/mL range with a correlation coefficient of 0.9998. sphinxsai.com

Accuracy: Accuracy is often determined through recovery studies. Mean recoveries for ormeloxifene have been reported in the range of 99.73-100.84%. researchgate.netjopcr.comjopcr.com

Precision: The precision of the method, including repeatability and intermediate precision, is evaluated. The relative standard deviation (%RSD) is typically required to be less than 2%. researchgate.netjopcr.comjopcr.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters indicate the sensitivity of the method. For one RP-HPLC method, the LOD and LOQ for ormeloxifene were found to be 0.11 µg/mL and 0.32 µg/mL, respectively. researchgate.netjopcr.comjopcr.com Another method reported LOD and LOQ values of 0.170 µg/mL and 0.516 µg/mL for the d-isomer and 0.169 µg/mL and 0.512 µg/mL for the l-isomer, respectively. scispace.com

Interactive Data Table: HPLC Method Validation Parameters for Ormeloxifene

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range | 30-90 µg/mL researchgate.netjopcr.comjopcr.com | 2-12 µg/mL sphinxsai.com | 15-75 ppm sierrajournals.com |

| Correlation Coefficient (r²) | 0.9999 researchgate.netjopcr.comjopcr.com | 0.9998 sphinxsai.com | 0.999 sierrajournals.com |

| Accuracy (Mean Recovery) | 99.73-100.84% researchgate.netjopcr.comjopcr.com | 100.96-102.42% sphinxsai.com | Not specified |

| Precision (%RSD) | < 2% researchgate.netjopcr.comjopcr.com | < 2% sphinxsai.com | 0.24% sierrajournals.com |

| LOD | 0.11 µg/mL researchgate.netjopcr.comjopcr.com | Not specified | 3.04 researchgate.net |

| LOQ | 0.32 µg/mL researchgate.netjopcr.comjopcr.com | Not specified | 10.14 sierrajournals.com |

Application in Bulk Drug and Research Formulations

Validated HPLC methods are routinely applied for the quality control of ormeloxifene in both bulk drug substance and research formulations. jopcr.comjopcr.com These methods ensure that the purity and enantiomeric composition of the active pharmaceutical ingredient (API) meet the required specifications. oup.comscispace.com For instance, RP-HPLC methods have been successfully used to determine the ormeloxifene content in tablets, with no interference from common excipients. researchgate.netjopcr.com The assay of ormeloxifene in pharmaceutical dosage forms has shown high percentage purity, such as 98.94%. sierrajournals.com

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and characterization of ormeloxifene hydrochloride, cis-.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the chemical structure of synthesized ormeloxifene and its analogues, such as brominated-ormeloxifene. nih.govacs.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, aiding in its identification and characterization. nih.govacs.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of ormeloxifene. acs.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying ormeloxifene and its metabolites in various biological matrices. researchgate.netnih.govnih.gov

Development of Bioanalytical Assays for Preclinical Samples

The development of sensitive and reliable bioanalytical assays is crucial for studying the pharmacokinetics of ormeloxifene in preclinical animal models. scispace.com

A validated LC-MS/MS method has been developed for the simultaneous quantification of ormeloxifene and its active metabolite, 7-desmethyl ormeloxifene, in rat plasma. nih.govsigmaaldrich.com This method involves a single-step liquid-liquid extraction and has a short chromatographic run time of 3.5 minutes. nih.gov The assay was found to be linear over a concentration range of 0.78-100 ng/mL for both analytes. nih.govsigmaaldrich.com The recovery of ormeloxifene from rat plasma was greater than 79.1%. nih.govsigmaaldrich.com This method is sensitive enough to be used in pharmacokinetic studies, requiring only a small plasma volume (20 µL). nih.govsigmaaldrich.com

Stability-Indicating Methods for Research Compounds

Stability-indicating analytical methods are essential to ensure that the analytical procedure can accurately measure the drug substance in the presence of its degradation products. sphinxsai.com

A stability-indicating RP-HPLC method has been developed for the determination of ormeloxifene. jopcr.comjopcr.comsphinxsai.com In these studies, the drug substance is subjected to forced degradation under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic conditions. jopcr.comjopcr.comsphinxsai.com The developed HPLC method was able to effectively separate the intact ormeloxifene peak from the peaks of its degradation products, demonstrating the specificity and stability-indicating nature of the assay. jopcr.comsphinxsai.com For example, one method used a mobile phase of buffer, acetonitrile, and methanol (20:35:45, v/v/v) with UV detection at 245 nm to achieve this separation. jopcr.comjopcr.com Another stability-indicating method utilized a mobile phase of Methanol: Acetonitrile: Buffer solution (45:45:10) with detection at 232 nm. sphinxsai.com

Future Research Directions and Unexplored Avenues for Ormeloxifene Hydrochloride, Cis

Advanced Molecular Modeling and Computational Studies

Future investigations into Ormeloxifene (B1196478) hydrochloride, cis- will greatly benefit from advanced molecular modeling and computational studies to elucidate its mechanisms of action and predict its interactions with various biological targets. Molecular docking and metadynamics simulations have already provided insights into its binding modes.

Furthermore, molecular modeling has been instrumental in identifying potential new targets. For instance, computational studies suggest that ormeloxifene and its brominated analog, Br-ORM, can dock with β-catenin. acs.org The modeling predicted that the brominated version binds more effectively to the active site of β-catenin, with a lower binding energy (−7.6 kcal/mol) compared to the parent ormeloxifene. acs.org Such computational predictions are invaluable for guiding the synthesis of more potent analogs.

Future research should focus on:

Expanded Target Screening: Utilizing large-scale virtual screening to identify other potential protein targets of ormeloxifene, which could explain its polypharmacological effects.

Dynamic Interaction Studies: Employing more sophisticated molecular dynamics simulations to understand the conformational changes in both ormeloxifene and its target proteins upon binding, offering a more dynamic picture of the interaction.

Predictive Modeling for Analogs: Using quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel ormeloxifene derivatives, thereby streamlining the drug discovery process.

Investigation of Novel Pharmacological Targets and Polypharmacology

The anticancer activity of ormeloxifene appears to stem from its ability to interact with multiple cellular pathways, a concept known as polypharmacology. While its role as a SERM is well-established, research is uncovering novel pharmacological targets that could be crucial for its therapeutic effects in various cancers.

One of the most promising new targets is β-catenin . acs.org Aberrant β-catenin signaling is a known driver of cancer proliferation and metastasis. acs.org Studies on a brominated analogue of ormeloxifene have shown that it can effectively inhibit the Wnt/β-catenin signaling pathway, suggesting that this is a key mechanism of its anticancer action, particularly in cervical cancer. acs.org

Beyond β-catenin, ormeloxifene's influence on other critical signaling pathways has been noted, although the precise mechanisms are not fully understood. In ovarian cancer cells, it has been shown to decrease Akt phosphorylation and increase p53 phosphorylation. It also modulates the expression of cell cycle proteins such as p27, cyclin E, cyclin D1, and CDK2. The mechanisms of action in prostate and ovarian cancer are still described as partially "unknown," indicating a significant knowledge gap and a fertile area for investigation. acs.org

Future research in this area should aim to:

Validate Novel Targets: Conduct comprehensive in vitro and in vivo studies to confirm the engagement of ormeloxifene and its analogs with predicted targets like β-catenin.

Elucidate Downstream Pathways: Map the detailed signaling cascades affected by ormeloxifene in different cancer types to understand its broad-spectrum activity.

Explore Synergistic Combinations: Investigate the potential of combining ormeloxifene with other targeted therapies to enhance efficacy and overcome drug resistance.

Development of Targeted Delivery Systems in Preclinical Models

A significant hurdle in cancer therapy is the effective and specific delivery of drugs to tumor tissues while minimizing systemic toxicity. For ormeloxifene, the development of targeted delivery systems is a key area of future research to enhance its therapeutic index. Preclinical studies have shown considerable promise for nanoformulations of ormeloxifene.

Researchers have successfully developed ormeloxifene-encapsulated poly(lactic-co-glycolic acid) (PLGA) nanoparticles (PLGA-ORM NP). nih.govnih.gov PLGA is an FDA-approved biodegradable and biocompatible polymer. nih.govdovepress.com This nanoformulation, with a particle size of approximately 100 nm, is designed to accumulate in tumors through the enhanced permeability and retention (EPR) effect. nih.govnih.gov Preclinical studies in pancreatic and cervical cancer models have demonstrated the superiority of these nanoparticles over free ormeloxifene. nih.govnih.govutrgv.edu

In a BxPC-3 xenograft mouse model for pancreatic cancer, PLGA-ORM NPs effectively suppressed tumor growth and increased survival. nih.gov Similarly, in an orthotopic mouse model of cervical cancer, the PLGA-ORM formulation showed excellent anti-tumor effects. nih.govutrgv.edu These nanoparticles are taken up by cancer cells via an endocytosis-mediated pathway and have been shown to be stable in human serum. nih.gov

Another approach involves the use of Pluronic polymers (F127 and F68) to create self-assembled nanoformulations (ORMNFs). acs.orgnih.gov These formulations also show enhanced cellular uptake and improved anticancer activity in pancreatic cancer cell lines compared to the free drug. acs.orgnih.gov

Future directions for targeted delivery systems include:

Active Targeting: Conjugating the nanoparticles with ligands such as antibodies or aptamers that recognize specific receptors overexpressed on cancer cells to further enhance tumor-specific delivery. nih.govnih.gov

Oral and Intravenous Formulations: Developing and testing both oral and intravenous nanoformulations to provide flexibility in clinical administration. nih.gov

Combination Nano-therapies: Encapsulating ormeloxifene with other chemotherapeutic agents within the same nanoparticle to achieve synergistic effects at the tumor site.

Below is a table summarizing the preclinical nanoformulations of ormeloxifene.

| Formulation | Polymer/Carrier | Cancer Model | Key Preclinical Findings | Reference |

| PLGA-ORM NP | Poly(lactic-co-glycolic acid) | Pancreatic Cancer (BxPC-3 xenograft) | Suppressed tumor growth, increased survival, inhibited Akt phosphorylation. | nih.gov |

| PLGA-ORM NP | Poly(lactic-co-glycolic acid) | Cervical Cancer (Orthotopic mouse model) | Improved anti-proliferative properties, decreased mitochondrial membrane potential, excellent anti-tumor effects. | nih.gov |

| ORMNFs | Pluronic F127 and F68 | Pancreatic Cancer (Cell lines) | Enhanced cellular uptake, improved anticancer activity, decreased mitochondrial membrane potential. | acs.orgnih.gov |

Exploration of Additional Preclinical Disease Models

While the anti-cancer potential of ormeloxifene has been investigated in several cancer types, there is a compelling case for exploring its efficacy in other disease models. Its known mechanisms of action, including the modulation of estrogen receptors and other signaling pathways, suggest its potential utility in a broader range of pathologies.

Current preclinical evidence has demonstrated its effectiveness against:

Ovarian Cancer (including cisplatin-resistant lines) nih.gov

Breast Cancer acs.org

Head and Neck Squamous Cell Carcinoma (HNSCC) acs.org

Chronic Myeloid Leukemia acs.org

Cervical Cancer acs.org

Pancreatic Cancer nih.gov

The successful application in these models provides a strong rationale for investigating ormeloxifene in other cancers where similar pathways are dysregulated. For instance, its action on the PI3K/AKT pathway in HNSCC could be relevant for other cancers where this pathway is commonly activated. acs.org

Future preclinical research should extend to models of:

Endometrial and Uterine Cancers: Given its primary use as a contraceptive that affects the endometrium, its potential as a therapeutic agent in these cancers is a logical next step.

Prostate Cancer: While some research exists, further studies in clinically relevant prostate cancer models are needed to elucidate its mechanism and therapeutic potential. acs.org

Non-cancerous Proliferative Diseases: Conditions like endometriosis, which are characterized by abnormal cell proliferation and are estrogen-sensitive, could be promising targets for ormeloxifene therapy.

Osteoporosis: As a SERM, ormeloxifene has shown potential for stimulating bone formation, warranting further investigation in preclinical models of post-menopausal osteoporosis.

Addressing Remaining Knowledge Gaps in Fundamental Mechanisms

Despite the promising preclinical data, significant knowledge gaps remain regarding the fundamental mechanisms of action of Ormeloxifene hydrochloride, cis-. A deeper understanding of its molecular interactions is crucial for its rational development as a therapeutic agent and for identifying patient populations most likely to respond.

A key unanswered question is the full spectrum of its molecular targets. While its anti-estrogenic activity is a primary mechanism, its efficacy in estrogen receptor-negative (ER-) breast cancer cells and other cancers like HNSCC suggests the existence of ER-independent pathways. acs.org The precise nature of these pathways is still under investigation. For example, the mechanisms driving its effects in prostate and ovarian cancer are acknowledged to be largely unknown. acs.org

The interaction of ormeloxifene with DNA has been studied, indicating minor groove binding. nih.gov However, the downstream consequences of this interaction on gene expression and cellular function require further detailed exploration. Does this binding contribute to its cytotoxic effects, and if so, through what specific gene regulatory changes?

Future research must prioritize:

Target Deconvolution: Using advanced proteomics and chemical biology approaches to comprehensively identify the direct binding partners of ormeloxifene within the cell.

Mechanism in ER-negative Cancers: Focusing on elucidating the ER-independent signaling pathways modulated by ormeloxifene to explain its broad-spectrum anticancer activity.

Pharmacogenomics: Identifying genetic or molecular biomarkers that can predict a patient's response to ormeloxifene therapy, paving the way for personalized medicine applications.

Q & A

Q. What methodologies are effective for enhancing the solubility and dissolution rate of cis-ormeloxifene hydrochloride in preclinical formulations?

Methodological Answer: Solid dispersion techniques are widely used. For instance, the kneading method with β-cyclodextrin or PEG 6000 as carriers significantly improves solubility by disrupting crystalline structures. Co-precipitation and solvent evaporation methods are also viable but less efficient. Characterization via differential scanning calorimetry (DSC) and X-ray diffraction (XRD) confirms amorphous phase formation, while FTIR spectroscopy identifies molecular interactions (e.g., hydrogen bonding) between the drug and carrier .

Q. Which analytical techniques are recommended for characterizing cis-ormeloxifene hydrochloride and its formulations?